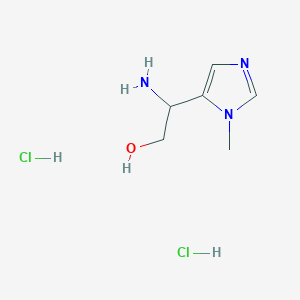
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .Scientific Research Applications
Antioxidant and Anticancer Activity
A study explored a series of novel derivatives related to N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide, focusing on their antioxidant and anticancer activities. These compounds, bearing additional functional groups, were synthesized and screened for their potential in scavenging free radicals and inhibiting cancer cell growth. Specifically, certain derivatives demonstrated significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Moreover, their anticancer activity was evaluated through MTT assay against human glioblastoma and triple-negative breast cancer cell lines, revealing compounds with notable cytotoxic effects against these cancer cells (Tumosienė et al., 2020).
Electrocatalysis and Conductive Materials
The research into conductive materials and electrocatalysis has also seen the application of this compound related compounds. For instance, derivatives have been incorporated into polymeric structures to enhance electrical conductivity and stability, showcasing their utility in developing high-performance electrochromic devices and materials for energy storage and conversion. These studies highlight the compound's versatility in material science and its potential role in advancing new technologies (Su et al., 2017).
Synthetic Methodologies
In addition to applications in health and material science, this compound has been a focus in synthetic chemistry research, where its complex structure challenges and inspires novel synthetic methodologies. Research has been dedicated to developing efficient, selective synthesis routes for this compound and its derivatives. These studies not only expand the chemical toolbox but also pave the way for the synthesis of structurally related compounds with potential applications in various fields, from pharmaceuticals to new materials (Rebstock et al., 2003).
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-18-14-15(9-10-17(18)22-12-5-8-20(22)24)21-19(23)11-13-26-16-6-3-2-4-7-16/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHNGHHPSYOER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCSC2=CC=CC=C2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)

![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)


![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)

![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)




